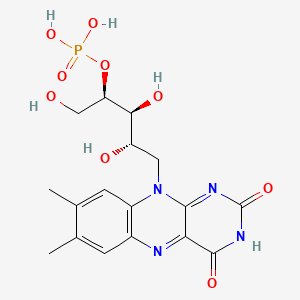
リボフラビン 4'-リン酸
説明
Riboflavin 4’-phosphate, also known as flavin mononucleotide (FMN), is a derivative of riboflavin (vitamin B2). It is a component of vitamin B complex and multivitamin preparations . Riboflavin is also known as an antioxidant because it regenerates glutathione, a free radical scavenger .
Synthesis Analysis
Riboflavin is a crucial micronutrient that is a precursor to coenzymes flavin mononucleotide and flavin adenine dinucleotide, and it is required for biochemical reactions in all living cells . The biosynthesis of riboflavin includes the catalytic conversion of Ribu5P into 3,4-dihydroxy-2-butanone-4-phosphate (DHBP) by DHBP synthase . The dephosphorylated pyrimidine is condensed with the carbohydrate precursor, 3,4-dihydroxy-2-butanone 4-phosphate .
Molecular Structure Analysis
The molecular formula of Riboflavin 4’-phosphate is C17H20N4NaO9P .
Chemical Reactions Analysis
The resulting 6,7-dimethyl-8-ribityllumazine affords riboflavin by a mechanistically unique dismutation, i.e., by formation of a pentacyclic dimer that is subsequently fragmented . The alternative pentose phosphate pathway of riboflavin biosynthesis includes the catalytic conversion of Ribu5P into 3,4-dihydroxy-2-butanone-4-phosphate (DHBP) by DHBP synthase .
Physical and Chemical Properties Analysis
科学的研究の応用
栄養補給
リボフラビン 4'-リン酸は、フラビンモノヌクレオチド(FMN)およびフラビンアデニンジヌクレオチド(FAD)の補酵素の前駆体として作用するため、ヒトおよび動物の栄養に不可欠です。 これらの補酵素は、炭水化物、脂質、タンパク質、ケトン体の代謝に不可欠な酸化還元反応に関与しています . この化合物は、B6やB9などのビタミンを活性型に変換し、鉄の動員を促進する役割を果たすため、栄養補助食品として重要です .
微生物生産の強化
この化合物は様々な微生物によって生産されており、遺伝子工学や代謝工学を用いた生合成経路の最適化に関する研究が進められています。 これには、Ashbya gossypii、Bacillus subtilis、Candida spp.などの工業用微生物生産者の利用が含まれます . 発酵プロセスによるリボフラビン生産の強化は、このビタミンをより多く生産できる新しい微生物株を開発するために不可欠です .
医療治療と予防
リボフラビン 4'-リン酸は、アシルCoA脱水素酵素欠損症、角膜炎、口内炎、舌炎、放射線性粘膜炎、心血管疾患などの予防と治療に関連付けられています . これらの治療分野における役割は、医療研究と臨床応用における可能性を示しています。
光線力学療法
光増感作用を持つことから、リボフラビン 4'-リン酸は、特に皮膚がんの治療のための光線力学療法(PDT)における潜在的な光増感剤として研究されています . 光にさらされると活性酸素種を生成する能力により、がん組織の異常細胞を標的化して破壊する候補となっています。
病原体不活性化
リボフラビン 4'-リン酸の光増感特性は、病原体不活性化にも適しています。 この用途は、特に血液製剤の滅菌や輸血による感染のリスクを軽減する上で関連しています .
バイオテクノロジー分野における応用
バイオテクノロジーでは、リボフラビン 4'-リン酸の役割は、発酵における培養プロセスの最適化にまで及んでいます。 遺伝子工学技術は、菌株を改変し、リボフラビンの生産を増加させ、プリン代謝経路やペントースリン酸経路などの代謝経路を調節するために用いられます .
作用機序
Target of Action
Riboflavin 4’-Phosphate, also known as Riboflavin 4’-Monophosphate, is an essential component of two major coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) . These coenzymes are the primary targets of Riboflavin 4’-Phosphate and play significant roles in various biological processes .
Mode of Action
Riboflavin 4’-Phosphate interacts with its targets, FMN and FAD, by serving as a precursor for their formation . It binds to enzymes such as riboflavin hydrogenase, riboflavin kinase, and riboflavin synthase, which are involved in the synthesis of FMN and FAD . The interaction of Riboflavin 4’-Phosphate with these enzymes results in the formation of these coenzymes, which are crucial for various biochemical reactions .
Biochemical Pathways
Riboflavin 4’-Phosphate affects several biochemical pathways. It plays a key role in energy production, cellular function, growth, and development, and the metabolism of fats, drugs, and steroids . It is also involved in the conversion of the amino acid tryptophan to niacin and the conversion of vitamin B6 to the coenzyme pyridoxal 5’-phosphate .
Pharmacokinetics
The absorption of Riboflavin 4’-Phosphate occurs via the gastrointestinal tract and increases with food . Once absorbed, it undergoes metabolism in the liver . The body stores only small amounts of Riboflavin 4’-Phosphate in the liver, heart, and kidneys.
Result of Action
The action of Riboflavin 4’-Phosphate results in various molecular and cellular effects. It plays a critical role in a wide range of biological pathways and processes, mainly serving as a coenzyme for a variety of flavoprotein enzymes . It also has antioxidant properties and can protect the body against oxidative stress, especially lipid peroxidation and reperfusion oxidative injury .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Riboflavin 4’-Phosphate. For instance, Riboflavin 4’-Phosphate can serve as a prooxidant when exposed to ultraviolet irradiation . Moreover, certain environmental carcinogens can cause a greater increase in oxidative DNA damage and tumorigenesis in riboflavin-deficient organisms compared with those sufficient in riboflavin .
生化学分析
Biochemical Properties
Riboflavin 4’-phosphate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Riboflavin 4’-phosphate is the precursor for the active enzyme cofactors flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These enzymes function in the oxidative degradation of pyruvate, fatty acids, and amino acids .
Cellular Effects
Riboflavin 4’-phosphate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Riboflavin 4’-phosphate is essential for the synthesis of myelin and its deficiency can determine the disruption of myelin lamellae .
Molecular Mechanism
The molecular mechanism of Riboflavin 4’-phosphate involves its conversion into its active forms, FMN and FAD. This process occurs within the cellular cytoplasm of many tissues, but mostly in the small intestine, liver, heart, and kidney . An ATP-dependent phosphorylation transforms riboflavin into FMN, which subsequently is complexed with certain apoenzymes to various flavoproteins .
Temporal Effects in Laboratory Settings
The effects of Riboflavin 4’-phosphate change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Riboflavin 4’-phosphate vary with different dosages in animal models. For instance, studies have shown that patients with autosomal recessive disorders of riboflavin metabolism may benefit from riboflavin supplementation .
Metabolic Pathways
Riboflavin 4’-phosphate is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . Riboflavin 4’-phosphate is biosynthesized from GTP and ribulose 5-phosphate .
Transport and Distribution
Riboflavin 4’-phosphate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation . Riboflavin vitamin is absorbed by action of RFVT3 at the apical membrane and is released in blood by RFVT1 and 2 .
Subcellular Localization
The subcellular localization of Riboflavin 4’-phosphate and its effects on activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . All three RIBA isoforms are shown to be translocated into chloroplasts as GFP fusion proteins .
特性
IUPAC Name |
[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-1,3,4-trihydroxypentan-2-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(23)14(24)12(6-22)30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVUQJXWKQLALR-SCRDCRAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N4O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60697-29-2 | |
| Record name | Riboflavin 4'-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060697292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RIBOFLAVIN 4'-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2M9UPC3G9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6H-IMIDAZO[4,5-G]BENZOTHIAZOL-7-OL, 2-METHYL-](/img/structure/B570246.png)


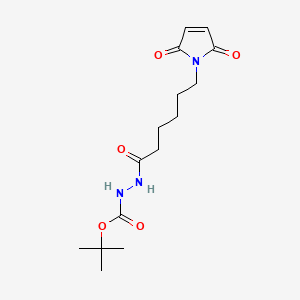
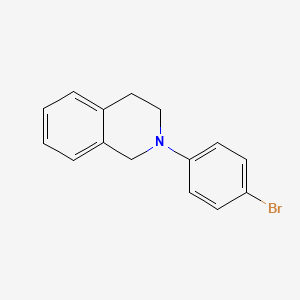
![1,2-Diazaspiro[2.2]pentane, 1,2-diacetyl- (9CI)](/img/no-structure.png)
![[4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]phenyl] hydrogen sulfate](/img/structure/B570257.png)
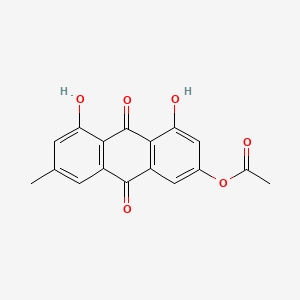
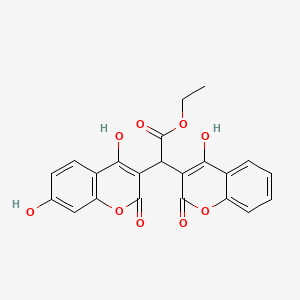
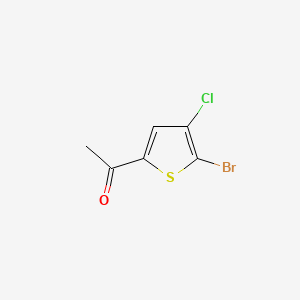
![N-{5-[3-(Dodecane-1-sulfonyl)-2-methylpropanamido]-2-methoxyphenyl}-4,4-dimethyl-3-oxopentanamide](/img/structure/B570266.png)

